molecular formula C4H2F3NS B6612061 4-(trifluoromethyl)-1,2-thiazole CAS No. 2839143-42-7

4-(trifluoromethyl)-1,2-thiazole

Cat. No. B6612061
CAS RN: 2839143-42-7
M. Wt: 153.13 g/mol
InChI Key: XHBUSCSBOMYNFL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-thiazole is an organic compound with the molecular formula C4H3F3NS. It is a colorless liquid that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of polymers and in the manufacture of dyes and fragrances.

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of heterocyclic compounds, such as thiazoles, thiadiazoles, isothiazoles, and oxazoles. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.

Mechanism of Action

4-(Trifluoromethyl)-1,2-thiazole is an organic compound that acts as a catalyst in the synthesis of heterocyclic compounds. It acts as a nucleophile, reacting with electrophilic species such as trifluoromethanesulfonyl chloride to form a new covalent bond.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Trifluoromethyl)-1,2-thiazole in lab experiments include its low cost, its high solubility in water and other polar solvents, and its ability to act as a catalyst in the synthesis of heterocyclic compounds. The main limitation is that it is a volatile liquid and must be handled with care.

Future Directions

For 4-(Trifluoromethyl)-1,2-thiazole research include the development of new synthetic routes for its production, the exploration of its use as a catalyst in the synthesis of other organic compounds, and the investigation of its potential use as an anti-tumor agent or in other therapeutic applications. Other areas of research include its use as an additive in fuel and lubricants, its potential use as a flame retardant, and its potential use as an insecticide.

Synthesis Methods

4-(Trifluoromethyl)-1,2-thiazole can be synthesized by the reaction of trifluoromethanesulfonyl chloride and 1,2-diaminobenzene in ethanol. The reaction is catalyzed by a base such as sodium hydroxide. The resulting product is a colorless liquid with a strong odor.

properties

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBUSCSBOMYNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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